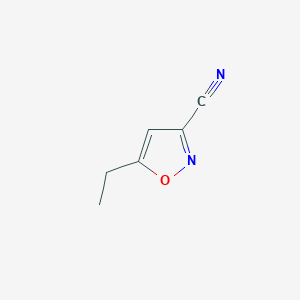

5-Ethyl-1,2-oxazole-3-carbonitrile

描述

属性

IUPAC Name |

5-ethyl-1,2-oxazole-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c1-2-6-3-5(4-7)8-9-6/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CULRSCDPSXRFSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NO1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Ethyl 1,2 Oxazole 3 Carbonitrile and Analogues

Cyclization Reactions for 1,2-Oxazole Ring Formation

The formation of the 1,2-oxazole ring is often accomplished through cyclization reactions, which involve the intramolecular or intermolecular formation of the heterocyclic ring from acyclic precursors. researchgate.netnsc.ru These methods are valued for their efficiency and ability to introduce a variety of substituents onto the isoxazole (B147169) core. researchgate.netnsc.ru

1,3-Dipolar Cycloaddition Routes to Isoxazoles

One of the most powerful and widely used methods for synthesizing isoxazoles is the 1,3-dipolar cycloaddition. researchgate.netwikipedia.org This reaction involves the [3+2] cycloaddition of a 1,3-dipole, typically a nitrile oxide, with a dipolarophile, which is usually an alkene or an alkyne. researchgate.netwikipedia.orgmdpi.com This approach is highly valued for its ability to construct the five-membered heterocyclic ring in a single, often stereospecific, step. wikipedia.org

Nitrile oxides are key intermediates in the synthesis of isoxazoles via 1,3-dipolar cycloaddition. mdpi.combeilstein-journals.orgresearchgate.net They are reactive species that are typically generated in situ from various precursors, such as the dehydrohalogenation of hydroximoyl chlorides, the dehydration of nitro compounds, or the oxidative dehydrogenation of aldoximes. researchgate.net The in situ generation is necessary due to the instability of nitrile oxides, which can dimerize or undergo other side reactions if not trapped by a suitable dipolarophile. researchgate.netnih.gov

The cycloaddition of a nitrile oxide with an alkyne directly yields a substituted isoxazole. researchgate.netrsc.org This method is particularly versatile, allowing for the synthesis of a wide range of isoxazole derivatives by varying the substituents on both the nitrile oxide and the alkyne. researchgate.netbeilstein-journals.org For instance, the reaction of a nitrile oxide with a terminal alkyne typically leads to the formation of a 3,5-disubstituted isoxazole with high regioselectivity. beilstein-journals.orgrsc.org

| Dipolarophile | Product | Reaction Type | Reference |

| Alkene | Isoxazoline | 1,3-Dipolar Cycloaddition | mdpi.com |

| Alkyne | Isoxazole | 1,3-Dipolar Cycloaddition | mdpi.com |

| Electron-rich terminal ynamides | 3,5-disubstituted isoxazoles | [3+2] cycloaddition | nih.gov |

The reaction between nitrile oxides and alkynes is a cornerstone of isoxazole synthesis. beilstein-journals.org This cycloaddition is a highly efficient method for creating the isoxazole ring, often proceeding with complete regioselectivity, particularly with terminal alkynes, to yield 3,5-disubstituted isoxazoles. beilstein-journals.orgrsc.org The reaction can be performed under mild conditions, including at room temperature and even in aqueous media, making it an environmentally friendly approach. beilstein-journals.org The use of hypervalent iodine reagents to generate nitrile oxides from aldoximes has been shown to lead to rapid formation of isoxazoles with high yields. rsc.org

The reactivity of the alkyne can be influenced by its substituents. For example, the cycloaddition of nitrile oxides with ynamides (alkynes bearing a nitrogen substituent) has been developed as a copper-free method for synthesizing isoxazoles. nih.gov

Condensation and Dehydration Reactions

Another classical and widely used approach to synthesize the isoxazole ring involves the condensation of a compound containing a three-carbon backbone with hydroxylamine (B1172632), followed by dehydration. researchgate.netpharmaguideline.com Common starting materials for the three-carbon component include 1,3-diketones, β-ketoesters, and α,β-unsaturated ketones. researchgate.netnih.gov

This method is particularly useful for synthesizing 3,5-disubstituted and 3,4,5-trisubstituted isoxazoles. The initial reaction between the dicarbonyl compound and hydroxylamine forms an oxime intermediate, which then undergoes cyclization and dehydration to afford the isoxazole ring. scielo.br The regioselectivity of the cyclization can sometimes be an issue, leading to a mixture of isomeric isoxazoles. However, by carefully choosing the reaction conditions and the nature of the substituents on the dicarbonyl compound, it is often possible to favor the formation of a single regioisomer. nih.gov For instance, the reaction of β-enamino ketoesters with hydroxylamine hydrochloride has been used to prepare methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates with high regioselectivity. nih.gov

Metal-Catalyzed Cyclizations in Oxazole (B20620) Synthesis

Metal catalysts have played a transformative role in the synthesis of isoxazoles, enabling reactions to proceed under milder conditions with improved efficiency, regioselectivity, and stereoselectivity. researchgate.netrsc.orgbohrium.com A variety of metals, including palladium, copper, iron, gold, and silver, have been employed to catalyze the cyclization of various alkyne-containing substrates to form the isoxazole ring. rsc.orgbohrium.com

Copper catalysis is particularly prevalent in isoxazole synthesis. nih.gov For example, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has been adapted for isoxazole synthesis. nih.govnih.gov While the traditional CuAAC yields triazoles, analogous copper-catalyzed reactions have been developed for the cycloaddition of nitrile oxides with alkynes to produce isoxazoles. beilstein-journals.orgnih.gov These reactions often proceed at room temperature and provide excellent yields and regioselectivity. beilstein-journals.org

Palladium catalysts are also highly versatile in isoxazole synthesis. bohrium.com They can be used in multi-component reactions, such as the Sonogashira coupling of acid chlorides with terminal alkynes, followed by a 1,3-dipolar cycloaddition with in situ generated nitrile oxides, to produce isoxazoles in a one-pot fashion. nih.gov

| Catalyst | Reaction Type | Substrates | Reference |

| Copper | 1,3-Dipolar Cycloaddition | Nitrile Oxides and Terminal Alkynes | beilstein-journals.org |

| Palladium | Three-component cascade cyclization/alkynylation | Alkynone O-methyloximes, propargyl p-toluenesulfonate, secondary amines | bohrium.com |

| Gold, Iron, Silver, Ruthenium, etc. | Various cyclizations | Alkynone oxime ethers, acetylinic oximes, propargylic amino ethers, etc. | rsc.orgbohrium.com |

Multi-Component Reactions for Oxazole Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single reaction vessel to form a complex product in a one-pot process. researchgate.netscielo.brresearchgate.net MCRs are advantageous due to their operational simplicity, high atom economy, and the ability to rapidly generate libraries of structurally diverse compounds. scielo.brresearchgate.net

Several MCRs have been developed for the synthesis of isoxazoles. scielo.brresearchgate.net For example, the one-pot reaction of an aldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride can be used to synthesize 3-methyl-4-arylmethyleneisoxazol-5(4H)-ones. researchgate.net This reaction can be catalyzed by various catalysts, including acidic ionic liquids and lipases, and can be performed under environmentally friendly conditions, such as in water or under solvent-free conditions. scielo.brresearchgate.net Another example involves a cobalt-catalyzed [2+1+1+1] cycloaddition to form isoxazoles. nih.gov These MCRs provide a powerful and versatile tool for the rapid and efficient construction of complex isoxazole-containing molecules.

Functional Group Interconversions Leading to the Nitrile Moiety

The introduction of the nitrile group onto the oxazole scaffold is a critical step in the synthesis of 5-Ethyl-1,2-oxazole-3-carbonitrile. This is often achieved through the transformation of other functional groups already present on the heterocyclic ring.

Conversion of Carboxylic Acid Derivatives to Nitriles

A common pathway to nitriles is through the dehydration of primary amides. vanderbilt.edu While the direct conversion of carboxylic acids to nitriles is not typical, they can be readily converted to primary amides, which are then dehydrated to yield the corresponding nitrile. vanderbilt.eduyoutube.com Reagents such as thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or phosphoryl chloride (POCl₃) in pyridine (B92270) are effective for this dehydration step. vanderbilt.edu

In a novel enzymatic approach, a single enzyme, ToyM, has been shown to catalyze the conversion of a carboxylic acid to a nitrile via an amide intermediate. nih.gov This process involves the adenylation of the carboxylic acid, which activates it for the formation of an amide, followed by dehydration to the nitrile, with both steps consuming ATP. nih.gov

Recent advancements have also demonstrated the direct synthesis of 4,5-disubstituted oxazoles from carboxylic acids and isocyanoacetates using a triflylpyridinium reagent (DMAP-Tf) as a carboxylic acid activator. acs.org This method offers a broad substrate scope and good functional group tolerance. acs.org

Table 1: Reagents for Carboxylic Acid Derivative to Nitrile Conversion

| Precursor | Reagent(s) | Product | Reference(s) |

| Primary Amide | Thionyl chloride (SOCl₂) | Nitrile | vanderbilt.edu |

| Primary Amide | Phosphorus pentoxide (P₂O₅) | Nitrile | vanderbilt.edu |

| Primary Amide | Phosphoryl chloride (POCl₃), Pyridine | Nitrile | vanderbilt.edu |

| Carboxylic Acid | ToyM Enzyme, ATP | Nitrile | nih.gov |

| Carboxylic Acid, Isocyanoacetate | DMAP-Tf | 4,5-Disubstituted oxazole | acs.org |

Aldehyde to Nitrile Transformations on Oxazole Scaffolds

The conversion of an aldehyde group on an oxazole ring to a nitrile is another viable synthetic route. A well-established method involves the reaction of the aldehyde with hydroxylamine to form an aldoxime, which is subsequently dehydrated. nih.gov

The Schmidt reaction offers an alternative, converting aromatic aldehydes to nitriles using azidotrimethylsilane (B126382) in the presence of a catalytic amount of triflic acid in hexafluoro-2-propanol (HFIP). nih.gov This protocol is noted for its tolerance of diverse functional groups and generally provides good to high yields. nih.gov

Another approach utilizes an oxoammonium salt, which can convert aldehydes to nitriles under mild conditions. orgsyn.org This method is particularly useful for late-stage functionalization in complex molecules. orgsyn.org

Table 2: Methods for Aldehyde to Nitrile Conversion

| Starting Material | Reagent(s) | Key Features | Reference(s) |

| Aromatic Aldehyde | Azidotrimethylsilane, Triflic Acid, HFIP | Substoichiometric catalyst, tolerates diverse functional groups | nih.gov |

| Aldehyde | Oxoammonium salt | Mild conditions, suitable for late-stage functionalization | orgsyn.org |

| Aldehyde | O-phenylhydroxylamine hydrochloride | Efficient for aqueous-soluble substrates | nih.gov |

Strategies for Ethylation on the 1,2-Oxazole Ring System

The introduction of an ethyl group at the 5-position of the 1,2-oxazole ring is a key step in forming the target compound. One of the primary methods for constructing the 1,2-oxazole ring system itself is the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes. nih.govresearchgate.net Another major pathway involves the reaction of a three-carbon component, such as an α,β-unsaturated ketone or a 1,3-diketone, with hydroxylamine hydrochloride. nih.gov

Specifically for ethylation, 2-ethyl-2-oxazoline (B78409) can be synthesized from propionic acid and its derivatives. For instance, the reaction of propionic acid with ethanolamine (B43304) produces N-(2-hydroxyethyl)propionamide, which can then be dehydrated to yield 2-ethyl-2-oxazoline. wikipedia.org

Green Chemistry Approaches and Sustainable Synthetic Protocols for Oxazoles

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for the synthesis of oxazoles. ijpsonline.comijpsonline.com These "green" approaches aim to reduce the use of hazardous substances, minimize waste, and improve energy efficiency. ijpsonline.comijpsonline.com

Key green synthetic strategies include:

Microwave-assisted synthesis: This technique often leads to shorter reaction times, higher yields, and cleaner reactions. ijpsonline.comijpsonline.comnih.gov

Ultrasound irradiation: Sonication can enhance reaction rates and yields. ijpsonline.comijpsonline.com

Use of ionic liquids and deep-eutectic solvents: These can serve as recyclable and less volatile alternatives to traditional organic solvents. ijpsonline.comijpsonline.com

Catalysis: The use of efficient and reusable catalysts can reduce waste and improve atom economy. ijpsonline.comijpsonline.com

Continuous flow synthesis: This approach offers better control over reaction parameters, improved safety, and easier scalability. ijpsonline.com

An example of a green approach is the electrochemical synthesis of oxazoles. rsc.orgrsc.org A direct electrochemical phosphine-mediated deoxygenative [3+2] cycloaddition has been developed using carboxylic acids as starting materials. rsc.orgrsc.org This method avoids the use of transition metals and toxic oxidants, making it a more sustainable option. rsc.orgrsc.org

Another sustainable method involves a one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from nitriles, aldehydes, and hydroxylamine hydrochloride, where the aldehyde acts as both a substrate and an oxidant, eliminating the need for an external oxidizing agent. rsc.org

Table 3: Green Chemistry Approaches for Oxazole Synthesis

| Green Approach | Description | Advantages | Reference(s) |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Reduced reaction times, higher yields. | ijpsonline.comijpsonline.comnih.gov |

| Electrochemical Synthesis | Use of electricity to drive chemical reactions. | Avoids toxic reagents, sustainable. | rsc.orgrsc.org |

| Solvent-Free Reactions | Reactions conducted without a solvent. | Reduced waste and environmental impact. | researchgate.net |

| Use of Greener Solvents | Employing water or other environmentally benign solvents. | Reduced toxicity and pollution. | nih.gov |

Chemical Reactivity and Transformation of 5 Ethyl 1,2 Oxazole 3 Carbonitrile

Reactions at the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is highly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This feature is the basis for numerous transformations of the cyano group into other important functionalities.

Nucleophilic Additions to the Nitrile

The electrophilic carbon atom of the nitrile in 5-Ethyl-1,2-oxazole-3-carbonitrile can be attacked by various nucleophiles. A prominent example of this reactivity is the addition of organometallic reagents, such as Grignard reagents (R-MgX). This reaction proceeds via nucleophilic attack on the nitrile carbon to form an intermediate imine salt. Subsequent hydrolysis of this intermediate yields a ketone. For instance, the reaction with a Grignard reagent like methyl magnesium bromide would lead to the formation of 1-(5-ethyl-1,2-oxazol-3-yl)ethan-1-one after an aqueous workup.

Table 1: Nucleophilic Addition to this compound

| Reactant | Reagent | Intermediate | Final Product |

|---|---|---|---|

| This compound | Grignard Reagent (e.g., CH₃MgBr) | Imine Salt | Ketone (1-(5-ethyl-1,2-oxazol-3-yl)ethan-1-one) |

Hydrolysis and Amidation of the Nitrile Functionality

The nitrile group can be converted into a carboxylic acid or an amide through hydrolysis. This transformation can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis: In the presence of a strong acid (e.g., H₂SO₄) and water, the nitrile is protonated, which increases its electrophilicity. Water then acts as a nucleophile, attacking the carbon atom. A series of proton transfer steps and tautomerization leads first to an amide intermediate (5-Ethyl-1,2-oxazole-3-carboxamide) and, upon further heating, to the corresponding carboxylic acid (5-Ethyl-1,2-oxazole-3-carboxylic acid) and an ammonium salt.

Base-catalyzed hydrolysis: Under basic conditions (e.g., NaOH in aqueous solution), the hydroxide ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to yield the amide. Saponification of the amide under the basic conditions ultimately produces a carboxylate salt, which upon acidic workup gives the carboxylic acid.

Table 2: Hydrolysis and Amidation Products

| Reaction Condition | Intermediate Product | Final Product (after workup) |

|---|---|---|

| Acidic Hydrolysis (H₃O⁺, Δ) | 5-Ethyl-1,2-oxazole-3-carboxamide | 5-Ethyl-1,2-oxazole-3-carboxylic acid |

| Basic Hydrolysis (1. OH⁻, Δ; 2. H₃O⁺) | 5-Ethyl-1,2-oxazole-3-carboxamide | 5-Ethyl-1,2-oxazole-3-carboxylic acid |

Reductions of the Nitrile to Amines or Aldehydes

The nitrile group is readily reduced to other functional groups, primarily primary amines or aldehydes, depending on the reducing agent employed.

Reduction to Primary Amines: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the nitrile group to a primary amine. The reaction involves the nucleophilic addition of two hydride ions to the nitrile carbon, followed by an aqueous workup to protonate the resulting nitrogen species. This process converts this compound into (5-ethyl-1,2-oxazol-3-yl)methanamine.

Reduction to Aldehydes: A less powerful reducing agent, diisobutylaluminum hydride (DIBALH), allows for the partial reduction of the nitrile to an aldehyde. The reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent over-reduction. DIBALH adds one hydride equivalent to the nitrile, forming an imine-aluminum complex. Subsequent hydrolysis of this intermediate during workup yields 5-Ethyl-1,2-oxazole-3-carbaldehyde.

Table 3: Reduction of the Nitrile Group

| Reducing Agent | Reaction Product | Product Functional Group |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | (5-ethyl-1,2-oxazol-3-yl)methanamine | Primary Amine |

| Diisobutylaluminum Hydride (DIBALH) | 5-Ethyl-1,2-oxazole-3-carbaldehyde | Aldehyde |

[3+2] Cycloaddition Reactions Involving the Nitrile

The nitrile group can participate as a dipolarophile in [3+2] cycloaddition reactions. A significant example is the reaction with azides to form tetrazoles. This reaction is a proficient route to 5-substituted 1H-tetrazoles acs.orgnih.gov. The cycloaddition of an azide, such as sodium azide (NaN₃), to the nitrile of this compound results in the formation of a tetrazole ring. The reaction often requires catalysts, such as Lewis acids or transition metal complexes, to overcome the activation barrier nih.govnih.govresearchgate.netchempedia.info. The product of this reaction is 5-(5-ethyl-1,2-oxazol-3-yl)-1H-tetrazole, a compound that links two distinct five-membered heterocyclic rings.

Reactivity of the 1,2-Oxazole Ring System

The 1,2-oxazole ring is an aromatic heterocycle. However, the presence of two electronegative heteroatoms (nitrogen and oxygen) makes the ring electron-deficient compared to benzene wikipedia.orgfirsthope.co.intandfonline.com. This inherent electron deficiency significantly influences its reactivity, particularly towards electrophiles.

Electrophilic Aromatic Substitution on the Oxazole (B20620) Nucleus

Electrophilic aromatic substitution (EAS) on the oxazole ring is generally difficult to achieve. The electron-deficient nature of the ring deactivates it towards attack by electrophiles firsthope.co.inpharmaguideline.com. Reactions such as nitration and sulfonation are particularly challenging pharmaguideline.comyoutube.com. When EAS does occur, it preferentially takes place at the C5 position, which is the most electron-rich carbon in the ring wikipedia.orgfirsthope.co.intandfonline.com.

In the case of this compound, the ring is substituted with two groups that have opposing electronic effects. The ethyl group at the C5 position is a weak, electron-donating group, which would typically activate the ring towards EAS. However, the cyano group at the C3 position is a powerful electron-withdrawing group, which strongly deactivates the aromatic ring towards electrophilic attack lumenlearning.comunizin.org. The deactivating effect of the cyano group, combined with the inherent electron-poor character of the 1,2-oxazole ring, renders the molecule highly unreactive to standard electrophilic aromatic substitution conditions. The C5 position, the most likely site for attack, is already occupied by the ethyl group. Therefore, electrophilic substitution on the oxazole nucleus of this compound is not a synthetically viable transformation.

Nucleophilic Attack and Ring-Opening Pathways of 1,2-Oxazoles

The 1,2-oxazole ring, while aromatic, contains a structurally labile N-O bond. This bond is susceptible to cleavage, most commonly through reductive methods, which initiates a ring-opening cascade. A prominent example of this reactivity is catalytic hydrogenation.

Hydrogenation of isoxazole (B147169) derivatives in the presence of a palladium catalyst can lead to the scission of the N-O bond. mdpi.com This process often proceeds as a domino reaction; for instance, the hydrogenation of ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate over palladium on charcoal (Pd/C) results in the formation of an ethyl (Z)-2-amino-4-oxo-2-pentanoate. mdpi.com This transformation involves an initial deoxygenation followed by the reductive opening of the isoxazole ring. mdpi.com This pathway underscores the utility of the isoxazole ring as a masked precursor to linear, poly-functionalized molecules like β-enamino-ketoesters. mdpi.com

| Reaction Type | Reagents | Product Class | Key Transformation |

| Catalytic Hydrogenation | H₂, Pd/C | β-enamino-ketoesters | Reductive cleavage of N-O bond |

This table summarizes a common ring-opening pathway for 1,2-oxazole derivatives.

Palladium-Catalyzed Cross-Coupling Reactions at C-5 (e.g., Suzuki, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and they have been successfully applied to oxazole systems. researchgate.netnih.gov Reactions like the Suzuki and Heck couplings allow for the introduction of aryl, vinyl, or other organic fragments onto the heterocyclic core. masterorganicchemistry.com

For a reaction to occur at the C-5 position of the oxazole ring, a suitable leaving group, such as a halogen (Br, I) or a triflate, is typically required. Therefore, the discussion of C-5 cross-coupling in the context of this compound often pertains to its synthesis from a precursor like 5-bromo-1,2-oxazole-3-carbonitrile.

Suzuki Coupling : This reaction couples an organoboron compound (like a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. nih.govmasterorganicchemistry.com It is a versatile method for creating biaryl compounds. nih.gov

Heck Reaction : The Heck reaction forms a C-C bond between an aryl or vinyl halide and an alkene, catalyzed by a palladium compound. masterorganicchemistry.com

The efficiency and outcome of these reactions depend on several factors, including the choice of catalyst, ligands, base, and solvent. frontiersin.org For example, studies on other heterocyclic systems have demonstrated the synthesis of various derivatives using catalysts like Pd(L-Pro)₂ with low catalytic loading and short reaction times. researchgate.net

| Reaction | Coupling Partner 1 (at C-5) | Coupling Partner 2 | Catalyst (Example) | Product C-C Bond |

| Suzuki Coupling | Organohalide (e.g., C-5-Br) | Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄ | C(sp²)-C(sp²) |

| Heck Reaction | Organohalide (e.g., C-5-Br) | Alkene (H₂C=CHR) | Pd(OAc)₂ | C(sp²)-C(sp²) |

This interactive data table outlines the components of Suzuki and Heck reactions as they could be applied to the C-5 position of an appropriately substituted 1,2-oxazole precursor.

Ring Transformations and Rearrangements of 1,2-Oxazoles

Beyond simple ring-opening, the 1,2-oxazole nucleus can undergo more complex transformations and rearrangements, serving as a versatile synthon for other heterocyclic systems. The cleavage of the weak N-O bond is often the initiating step in these reaction cascades. For example, depending on the substituents and reaction conditions, isoxazoles can be converted into pyrimidines, pyridines, or other azoles. These transformations leverage the isoxazole as a stable precursor that can be unmasked to reveal a reactive intermediate, which then undergoes intramolecular cyclization or rearrangement to form a new ring system.

Reactivity of the Ethyl Side Chain

The ethyl group at the C-5 position provides an additional handle for chemical modification, exhibiting reactivity typical of aliphatic chains adjacent to an aromatic ring.

Aliphatic Functionalization Reactions

The carbon atom of the ethyl group directly attached to the oxazole ring (the α-carbon) is analogous to a benzylic position. The protons on this carbon are more acidic than those of a simple alkane due to the electron-withdrawing nature of the adjacent heterocyclic ring. This enhanced acidity allows for deprotonation with a strong base, a reaction known as lateral lithiation. umt.edu Studies on the lateral lithiation of a C-5 methyl group on an isoxazole derivative demonstrate that this position can be cleanly deprotonated to form an anion. umt.edu This nucleophilic intermediate can then react with various electrophiles (e.g., aldehydes, ketones, alkyl halides) to introduce new functional groups at the α-position of the side chain.

Radical Reactions at the Ethyl Group

The α-position of the ethyl group is also susceptible to radical reactions, similar to the benzylic position of ethylbenzene. Free radical halogenation, typically using N-bromosuccinimide (NBS) with a radical initiator like AIBN or light, can selectively introduce a bromine atom at this position. The resulting α-bromoethyl derivative is a valuable intermediate for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities, including hydroxyl, cyano, and amino groups.

Derivatization Strategies for this compound Analogues

The chemical architecture of this compound offers several avenues for derivatization to create a diverse range of analogues. The isoxazole ring system is a versatile building block in organic synthesis; while it possesses aromatic character, it also contains a labile nitrogen-oxygen bond that can be cleaved under specific conditions. researchgate.net Major transformations can be directed at the C3-nitrile group and the isoxazole ring itself, allowing for the synthesis of functionally complex derivatives. researchgate.net

Transformations Involving the Nitrile Group

The nitrile moiety at the C3 position is a key functional group for introducing structural diversity. It can undergo hydrolysis to form either an amide or a carboxylic acid, or it can be reduced to a primary amine.

Hydrolysis to Amides and Carboxylic Acids

The conversion of the nitrile group into a carboxylic acid can be accomplished through hydrolysis in either acidic or basic aqueous solutions. chemistrysteps.com This two-stage process first converts the nitrile to an amide intermediate, which is then subsequently hydrolyzed to the corresponding carboxylic acid. chemistrysteps.com

Acid-Catalyzed Hydrolysis : Heating the parent compound under reflux with a dilute mineral acid, such as hydrochloric acid (HCl), yields the carboxylic acid directly. libretexts.org

Base-Catalyzed Hydrolysis : Alternatively, heating the nitrile with an aqueous alkali solution, like sodium hydroxide (NaOH), initially produces a carboxylate salt. libretexts.orgyoutube.com An acidic workup is then required to protonate the salt and liberate the free carboxylic acid. libretexts.org By carefully controlling the reaction conditions, it is sometimes possible to isolate the intermediate amide.

Reduction to Amines

The nitrile group can be reduced to a primary amine (aminomethyl group), which serves as a valuable synthetic handle for further functionalization, such as amide bond formation. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation under pressure.

The table below summarizes the primary derivatization strategies targeting the C3-nitrile group.

| Starting Material | Reagents/Conditions | Product Structure | Product Name |

|---|---|---|---|

| This compound | H₂O, H₂SO₄ (aq), Δ |  | 5-Ethyl-1,2-oxazole-3-carboxamide |

| This compound | 1. NaOH (aq), Δ 2. H₃O⁺ |  | 5-Ethyl-1,2-oxazole-3-carboxylic acid |

| This compound | 1. LiAlH₄, THF 2. H₂O | methanamine.png) | (5-Ethyl-1,2-oxazol-3-yl)methanamine |

Transformations Involving the Isoxazole Ring

A key feature of the isoxazole heterocycle is the weak N-O bond, which is susceptible to reductive cleavage. researchgate.net This property allows isoxazoles to serve as stable precursors or "masked forms" for various difunctionalized compounds. researchgate.net The reductive ring-opening of 5-substituted isoxazoles is a well-established strategy that yields β-enaminone derivatives. researchgate.net

This transformation can be achieved through several methods:

Catalytic Hydrogenation : The most common method involves hydrogenation in the presence of a metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel (Raney Ni). researchgate.net This process cleaves the N-O bond and typically results in the formation of a β-enaminone.

Metal Carbonyl-Mediated Reduction : Reagents like Molybdenum hexacarbonyl (Mo(CO)₆) in the presence of water have also been shown to effectively induce the reductive cleavage of the isoxazole N–O bond to furnish β-aminoenones. rsc.org

The resulting enaminone is a versatile intermediate that can be used to synthesize other heterocyclic systems, such as pyrazoles. researchgate.net

The following table outlines the transformation of the isoxazole ring into an acyclic analogue.

| Starting Material | Reagents/Conditions | Product Structure | Product Name |

|---|---|---|---|

| This compound | H₂, Pd/C, EtOH | -3-Amino-2-cyanopent-2-enal.png) | (Z)-3-Amino-2-cyanopent-2-enal |

| This compound | Mo(CO)₆, H₂O, CH₃CN, Δ | -3-Amino-2-cyanopent-2-enal.png) | (Z)-3-Amino-2-cyanopent-2-enal |

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Ethyl 1,2 Oxazole 3 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 5-Ethyl-1,2-oxazole-3-carbonitrile, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity and chemical environments within the molecule.

High-Resolution ¹H NMR Analysis for Proton Environments

The ¹H NMR spectrum provides information about the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. For this compound, the spectrum is expected to show two distinct sets of signals corresponding to the ethyl group and a single proton on the oxazole (B20620) ring.

The ethyl group protons exhibit a characteristic coupling pattern:

A triplet for the methyl (CH₃) protons, resulting from coupling to the adjacent methylene (B1212753) (CH₂) protons.

A quartet for the methylene (CH₂) protons, arising from coupling to the three methyl protons.

The single proton attached to the C4 position of the oxazole ring is expected to appear as a singlet , as it has no adjacent protons to couple with. The chemical shift of this proton is influenced by the electronic nature of the heterocyclic ring and the adjacent nitrile group.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₃ (Ethyl) | ~1.35 | Triplet (t) | ~7.5 |

| CH₂ (Ethyl) | ~2.90 | Quartet (q) | ~7.5 |

¹³C NMR Spectroscopy for Carbon Skeleton Analysis

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and provides insights into their chemical environment (e.g., hybridization, attached functional groups). In the case of this compound, six distinct carbon signals are anticipated.

Ethyl Group Carbons: Two signals in the aliphatic region for the methyl (CH₃) and methylene (CH₂) carbons.

Oxazole Ring Carbons: Three signals for C3, C4, and C5. Based on related 1,2-oxazole structures, the C5 carbon, bonded to the ethyl group, is expected to be the most downfield, followed by the C3 carbon bearing the nitrile group. beilstein-journals.org The protonated C4 carbon will be the most upfield of the ring carbons. beilstein-journals.org

Nitrile Carbon: A signal in the characteristic region for cyano groups (~110-120 ppm).

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CH₃ (Ethyl) | ~12 |

| CH₂ (Ethyl) | ~22 |

| C4 (Oxazole) | ~105 |

| C-CN (Nitrile) | ~112 |

| C3 (Oxazole) | ~154 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

2D NMR experiments are critical for assembling the molecular puzzle by establishing correlations between nuclei. researchgate.netprinceton.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings through bonds. For this molecule, a cross-peak between the methyl triplet and the methylene quartet would confirm the presence of the ethyl fragment. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). emerypharma.com This experiment would definitively link the proton signals to their corresponding carbon signals: the CH₃ protons to the methyl carbon, the CH₂ protons to the methylene carbon, and the oxazole H4 proton to the C4 carbon. emerypharma.com

The CH₂ protons of the ethyl group showing a correlation to the C5 carbon of the oxazole ring, confirming the position of the ethyl group.

The H4 proton showing correlations to the C3 and C5 carbons of the ring, as well as to the nitrile carbon (C-CN) . This is crucial for placing the nitrile group at the C3 position.

Table 3: Key Predicted HMBC Correlations for Structural Confirmation

| Proton (¹H) | Correlated Carbon (¹³C) | Number of Bonds | Structural Significance |

|---|---|---|---|

| CH₂ (Ethyl) | C5 (Oxazole) | 2 | Confirms ethyl group at C5 |

| CH₂ (Ethyl) | C4 (Oxazole) | 3 | Supports ring structure |

| CH₂ (Ethyl) | CH₃ (Ethyl) | 2 | Confirms ethyl fragment |

| H4 (Oxazole) | C5 (Oxazole) | 2 | Confirms ring connectivity |

| H4 (Oxazole) | C3 (Oxazole) | 2 | Confirms ring connectivity |

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects correlations between protons that are close in space, regardless of their bonding. A NOESY spectrum could show a cross-peak between the oxazole H4 proton and the CH₂ protons of the ethyl group, providing further evidence for their relative positions on the ring. mdpi.com

¹⁵N NMR Spectroscopy for Nitrogen Environments within 1,2-Oxazole

¹⁵N NMR spectroscopy provides direct information about the nitrogen atoms in a molecule. mdpi.com The compound has two distinct nitrogen environments: the oxazole ring nitrogen and the nitrile nitrogen. For related 1,2-oxazole systems, the ring nitrogen (N2) gives a characteristic signal. beilstein-journals.org The nitrile nitrogen is expected to resonate in a different region of the spectrum. These distinct chemical shifts allow for the unambiguous identification of both nitrogen atoms within the structure. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate mass measurement of the parent ion, which can be used to confirm the molecular formula of the compound. For this compound, with the molecular formula C₆H₅N₂O, HRMS is a definitive tool for structural confirmation. acs.org The experimentally determined mass should match the calculated theoretical mass to within a very small margin of error (typically < 5 ppm).

Table 4: Calculated Exact Masses for Molecular Ions of C₆H₅N₂O

| Ion | Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| [M]⁺ | [C₆H₅N₂O]⁺ | 121.0402 |

| [M+H]⁺ | [C₆H₆N₂O]⁺ | 122.0480 |

Observing an ion in the HRMS spectrum corresponding to one of these calculated values would provide strong evidence for the elemental composition C₆H₅N₂O, thereby validating the proposed structure.

Fragmentation Pattern Analysis for Structural Confirmation

Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for elucidating the structure of organic compounds by analyzing their fragmentation patterns upon ionization. While specific experimental mass spectra for this compound are not widely published, a theoretical fragmentation pathway can be predicted based on the known behavior of isoxazole (B147169) derivatives and substituted aromatic systems. nist.govmassbank.eunist.gov

The molecular ion peak ([M]⁺) would be observed at an m/z corresponding to the molecular weight of the compound (122.13 g/mol ). The fragmentation of the isoxazole ring is a key diagnostic feature. Typically, isoxazole rings can undergo cleavage of the N-O bond, which is the weakest bond in the ring, followed by a series of rearrangements and further fragmentation.

A primary fragmentation pathway for this compound would likely involve the loss of the ethyl group. Alpha-cleavage, the breaking of the C-C bond adjacent to the heteroaromatic ring, is a common fragmentation mechanism for alkyl-substituted aromatic compounds. libretexts.org This would result in a prominent peak at m/z 93, corresponding to the [M-29]⁺ fragment.

Further fragmentation of the isoxazole ring itself can be expected. The cleavage of the ring can lead to the formation of various smaller charged fragments. For instance, the loss of carbon monoxide (CO) and acetonitrile (B52724) (CH₃CN) are plausible fragmentation pathways for the isoxazole core. The NIST Chemistry WebBook data for isoxazole shows characteristic fragments resulting from such cleavages. nist.gov

A plausible fragmentation pattern for this compound is summarized in the table below. The relative abundances are hypothetical and serve to illustrate the expected fragmentation.

Table 1: Predicted Mass Spectrometry Fragmentation of this compound

| m/z | Proposed Fragment | Formula | Comments |

|---|---|---|---|

| 122 | [M]⁺ | [C₆H₆N₂O]⁺ | Molecular Ion |

| 93 | [M - C₂H₅]⁺ | [C₄HN₂O]⁺ | Loss of the ethyl group |

| 65 | [C₄HN₂O - CO]⁺ | [C₃HN₂]⁺ | Subsequent loss of carbon monoxide |

| 51 | [C₃H₃N]⁺ | [C₃H₃N]⁺ | Fragment corresponding to propionitrile (B127096) cation |

The precise fragmentation pattern can be confirmed experimentally, and high-resolution mass spectrometry (HRMS) would provide exact mass measurements to confirm the elemental composition of each fragment ion, further solidifying the structural assignment.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Vibrational Analysis of the Nitrile Group and Oxazole Ring

The nitrile (C≡N) group and the 1,2-oxazole ring are the two key structural motifs in this compound, and they give rise to characteristic vibrational modes.

The nitrile group exhibits a strong and sharp absorption band in the IR spectrum, typically in the range of 2260-2220 cm⁻¹. This absorption is due to the C≡N stretching vibration. In Raman spectroscopy, the nitrile stretch also gives a strong, sharp band in the same region. The intensity and exact position of this band can be sensitive to the electronic environment, making it a useful probe.

The 1,2-oxazole ring has several characteristic vibrations. The C=N stretching vibration within the ring is expected to appear in the region of 1650-1590 cm⁻¹. The C=C stretching vibration will also be present in a similar region. The N-O stretching vibration is typically observed between 1420 and 1330 cm⁻¹, while the C-O-N stretching and bending vibrations occur at lower frequencies. A review of isoxazole derivatives indicates that the ring stretching vibrations are often observed around 1537, 1498, and 1326 cm⁻¹.

Identification of Characteristic Functional Group Stretches

In addition to the nitrile and oxazole ring vibrations, the IR and Raman spectra of this compound would display characteristic bands for the ethyl group. The aliphatic C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups are expected in the 3000-2850 cm⁻¹ region. C-H bending vibrations for the ethyl group would be observed in the 1470-1450 cm⁻¹ (asymmetric) and 1380-1370 cm⁻¹ (symmetric) regions.

The table below summarizes the expected characteristic vibrational frequencies for this compound.

Table 2: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| C≡N (Nitrile) | Stretching | 2260 - 2220 | Strong, Sharp | Strong, Sharp |

| C-H (Alkyl) | Stretching | 3000 - 2850 | Medium to Strong | Medium |

| C=N (Oxazole) | Stretching | 1650 - 1590 | Medium to Strong | Medium |

| C=C (Oxazole) | Stretching | 1600 - 1500 | Medium | Strong |

| N-O (Oxazole) | Stretching | 1420 - 1330 | Medium to Strong | Weak |

| C-H (Alkyl) | Bending | 1470 - 1370 | Medium | Medium |

A combined analysis of the IR and Raman spectra would provide a comprehensive vibrational profile of the molecule, confirming the presence of all key functional groups and contributing to its unambiguous identification.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound has not been reported in the Cambridge Structural Database, the expected structural features can be inferred from the analysis of related isoxazole derivatives. nih.govresearchgate.net

Absolute Configuration Assignment

The molecule this compound is achiral, meaning it does not have a non-superimposable mirror image. Therefore, the concept of absolute configuration does not apply to this compound. X-ray crystallography would confirm the planar nature of the isoxazole ring and the tetrahedral geometry of the ethyl group's carbon atoms, but there are no stereocenters to assign.

Crystal Packing and Intermolecular Interactions

The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. For this compound, several types of non-covalent interactions are expected to play a crucial role in stabilizing the crystal structure.

C-H···N Interactions: The nitrogen atom of the nitrile group is a good hydrogen bond acceptor. Weak C-H···N hydrogen bonds are likely to form between the hydrogen atoms of the ethyl group or the oxazole ring of one molecule and the nitrile nitrogen of a neighboring molecule. nih.gov

C-H···O Interactions: The oxygen atom within the oxazole ring can also act as a hydrogen bond acceptor, leading to the formation of weak C-H···O interactions with hydrogen atoms from adjacent molecules. nih.gov

π-π Stacking: The planar isoxazole ring is an aromatic system. In the solid state, these rings are likely to engage in π-π stacking interactions, where the electron-rich π systems of adjacent rings align in either a parallel-displaced or a T-shaped arrangement. This type of interaction is common in the crystal structures of aromatic and heteroaromatic compounds.

Dipole-Dipole Interactions: The nitrile group possesses a strong dipole moment. These dipoles are expected to align in an antiparallel fashion in the crystal lattice to maximize electrostatic attraction.

Table 3: Summary of Expected Crystallographic Data and Interactions

| Parameter | Expected Observation |

|---|---|

| Crystal System | Monoclinic or Orthorhombic (Common for small organic molecules) |

| Space Group | Centrosymmetric (e.g., P2₁/c, Pbca) |

| Key Intermolecular Interactions | C-H···N hydrogen bonds, C-H···O hydrogen bonds, π-π stacking, Dipole-dipole interactions |

| Molecular Geometry | Planar isoxazole ring, Tetrahedral geometry at ethyl carbons |

The definitive crystal structure, once determined, would provide precise bond lengths, bond angles, and torsion angles, offering the most complete picture of the molecule's conformation in the solid state and confirming the nature and geometry of the intermolecular interactions that govern its packing.

Computational and Theoretical Studies of 5 Ethyl 1,2 Oxazole 3 Carbonitrile

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties. Through DFT, researchers can model the electronic density of a molecule to derive its energy, structure, and various other physicochemical characteristics. These calculations are crucial for predicting how 5-Ethyl-1,2-oxazole-3-carbonitrile will behave in different chemical environments.

Geometry Optimization and Electronic Structure Analysis

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms, a process known as geometry optimization. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state for the molecule. These optimized structural parameters are fundamental for understanding its shape and how it might interact with other molecules.

Once the geometry is optimized, an analysis of the electronic structure provides insights into the distribution of electrons within the molecule. This includes identifying regions of high and low electron density, which are key to understanding the molecule's polarity and its susceptibility to electrophilic or nucleophilic attack.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting a molecule's chemical reactivity. The HOMO represents the orbital from which an electron is most likely to be donated, indicating its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept an electron, reflecting its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. ajchem-a.com A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. ajchem-a.comnih.gov For this compound, the analysis of its frontier orbitals would pinpoint the likely sites for electron donation and acceptance, thereby predicting its behavior in chemical reactions.

Table 1: Frontier Molecular Orbital Properties

| Parameter | Description | Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating ability. A higher energy suggests a stronger nucleophile. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting ability. A lower energy suggests a stronger electrophile. |

| HOMO-LUMO Gap | The energy difference between the LUMO and HOMO. | A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for identifying the regions that are rich or poor in electrons. researchgate.net In an MEP map, areas of negative potential (typically colored red) indicate electron-rich regions that are prone to electrophilic attack, while areas of positive potential (typically colored blue) are electron-deficient and susceptible to nucleophilic attack. researchgate.net For this compound, the MEP map would highlight the electronegative nitrogen and oxygen atoms of the oxazole (B20620) ring and the cyano group as potential sites for interaction with electrophiles.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for investigating the pathways of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the most likely mechanism, including the structures of transition states and intermediates.

Transition State Calculations for Key Chemical Transformations

A transition state is a high-energy, transient species that exists at the peak of the energy profile of a reaction step. Identifying the structure and energy of the transition state is crucial for understanding the kinetics of a reaction. For chemical transformations involving this compound, such as cycloadditions, substitutions, or ring-opening reactions, transition state calculations can determine the activation energy barrier. A lower activation energy implies a faster reaction rate. These calculations can be instrumental in designing synthetic routes and predicting the feasibility of a particular chemical transformation under specific conditions.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-ethyl-1,2-oxazole-3-carboxylic acid |

| 3-ethyl-5-methyl-1,2-oxazole-4-carbonitrile |

Solvent Effects on Reaction Pathways

The surrounding solvent environment can significantly influence the kinetics and thermodynamics of a chemical reaction. Computational studies are instrumental in elucidating these solvent effects on the reaction pathways involving this compound. While specific studies on this exact molecule are not prevalent, the methodologies applied to related isoxazole (B147169) systems offer a clear framework for such investigations.

Theoretical models, such as the Polarizable Continuum Model (PCM), are commonly employed to simulate the solvent environment. These models treat the solvent as a continuous dielectric medium, allowing for the calculation of solvation energies and their impact on the energies of reactants, transition states, and products.

For instance, in the context of cycloaddition reactions to form the isoxazole ring, computational studies on related nitrile oxides have shown that the polarity of the solvent can influence the activation barriers and the regioselectivity of the reaction. mdpi.com A study on the [3+2] cycloaddition involving nitro-substituted formonitrile N-oxide demonstrated that while the general preference for a particular regioisomer was maintained across solvents of different polarities, the reaction rates were indeed affected. mdpi.com For this compound, computational analysis would similarly explore how solvents with varying dielectric constants might stabilize or destabilize key intermediates and transition states in its synthesis or subsequent reactions.

Table 1: Hypothetical Data on Solvent Effects on a Reaction Involving this compound

| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (kcal/mol) | Calculated Reaction Energy (kcal/mol) |

| Toluene | 2.4 | 25.8 | -15.2 |

| Dichloromethane | 8.9 | 24.5 | -16.8 |

| Acetonitrile (B52724) | 37.5 | 23.1 | -18.5 |

| Water | 80.1 | 22.0 | -20.1 |

Note: This table is illustrative and presents hypothetical data based on general principles of solvent effects on polar reactions.

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds and the interpretation of experimental spectra.

Computational NMR Chemical Shift Prediction and Comparison with Experimental Data

Density Functional Theory (DFT) calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, have become a standard tool for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov This approach allows for the calculation of the magnetic shielding tensors for each nucleus in a molecule, which are then converted to chemical shifts.

For this compound, a computational study would involve optimizing the molecular geometry at a suitable level of theory (e.g., B3LYP with a 6-31G(d) basis set) and then performing GIAO calculations to predict the ¹H and ¹³C NMR chemical shifts. These predicted values can then be compared with experimental data to confirm the structure of the compound. Studies on various organic molecules have shown that a good correlation between calculated and experimental shifts can be achieved, often with mean absolute errors of less than 0.2 ppm for ¹H and 2-3 ppm for ¹³C. nih.govmdpi.com

Table 2: Hypothetical Comparison of Predicted and Experimental NMR Chemical Shifts for this compound

| Atom | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) |

| C3 | 108.5 | 109.2 | - | - |

| C4 | 112.1 | 111.8 | 6.85 | 6.79 |

| C5 | 175.4 | 174.9 | - | - |

| CN | 114.2 | 113.7 | - | - |

| CH₂ | 22.8 | 22.5 | 2.88 | 2.82 |

| CH₃ | 12.9 | 12.6 | 1.35 | 1.31 |

Note: This table is illustrative, presenting hypothetical data to demonstrate the expected correlation between computational predictions and experimental results.

Vibrational Frequency Calculations (IR, Raman)

Computational methods can also predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in Infrared (IR) and Raman spectroscopy. DFT calculations are commonly used to compute the harmonic vibrational frequencies and their corresponding intensities. arxiv.org

A theoretical study of this compound would involve calculating its vibrational modes. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental spectra. researchgate.net The predicted IR and Raman spectra can be used to assign the vibrational modes observed in the experimental spectra, providing a detailed understanding of the molecular vibrations. For example, the characteristic C≡N stretching frequency of the nitrile group and the various ring vibrations of the oxazole core could be precisely assigned.

Table 3: Hypothetical Calculated and Experimental Vibrational Frequencies for Key Modes of this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental IR Frequency (cm⁻¹) | Experimental Raman Frequency (cm⁻¹) |

| C≡N Stretch | 2235 | 2238 | 2237 |

| C=N Stretch (ring) | 1610 | 1612 | 1615 |

| C=C Stretch (ring) | 1580 | 1585 | 1583 |

| C-O Stretch (ring) | 1250 | 1255 | 1252 |

| CH₂ Wag | 1380 | 1382 | - |

| CH₃ Rock | 1120 | 1125 | 1123 |

Note: This table is illustrative and contains hypothetical data. The intensities of Raman bands are often different from IR bands.

Structure-Reactivity Relationship Studies through Theoretical Descriptors

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies utilize theoretical descriptors to correlate the chemical structure of a series of compounds with their biological activity or physical properties. researchgate.net Computational chemistry plays a crucial role in calculating a wide range of molecular descriptors.

For a class of compounds including this compound, theoretical descriptors can be calculated to build predictive models for various properties. These descriptors can be categorized as:

Electronic Descriptors: Derived from the electronic structure, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, orbital coefficients, and atomic charges. These are related to the molecule's ability to participate in charge-transfer interactions.

Topological Descriptors: Based on the 2D representation of the molecule, such as connectivity indices and shape indices.

Geometrical Descriptors: Derived from the 3D structure of the molecule, such as molecular surface area and volume.

Studies on related isoxazole derivatives have shown that these descriptors can be successfully used to develop QSAR models for various biological activities, including anticancer and antimicrobial properties. researchgate.netmdpi.com For example, the energies of the frontier molecular orbitals (HOMO and LUMO) are often correlated with reactivity, with a smaller HOMO-LUMO gap suggesting higher reactivity.

Table 4: Hypothetical Theoretical Descriptors for this compound

| Descriptor | Calculated Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 4.8 D |

| Molecular Surface Area | 155 Ų |

| Molecular Volume | 120 ų |

Note: This table is illustrative and presents hypothetical data for the purpose of demonstrating the types of descriptors that would be calculated.

By calculating these and other descriptors for a series of related 5-substituted-1,2-oxazole-3-carbonitriles, it would be possible to construct QSAR models to guide the design of new derivatives with potentially enhanced activities.

Emerging Applications of 5 Ethyl 1,2 Oxazole 3 Carbonitrile and Its Derivatives in Advanced Materials and Chemical Fields Excluding Biological/clinical

Role as a Building Block in Specialty Chemical Synthesis

5-Ethyl-1,2-oxazole-3-carbonitrile and its related oxazole (B20620) structures are recognized as valuable heterocyclic building blocks in the field of organic synthesis. sigmaaldrich.com These compounds serve as versatile starting materials for the construction of more complex molecules due to the reactivity of the oxazole ring and its substituents. The nitrile group, in particular, is a key functional group that can be converted into a variety of other functionalities such as amines, amides, and carboxylic acids, making these compounds highly useful in the synthesis of specialty chemicals. acs.org

The synthesis of various oxazole derivatives often starts from foundational building blocks which are then modified to achieve the desired structure and functionality. For instance, the synthesis of polyazole cyclopeptides has utilized oxazole building blocks, highlighting their importance in creating complex molecular architectures. researchgate.net The general process of chemical synthesis involves converting simpler chemical substances into more intricate compounds through controlled chemical reactions. chemscene.com

The versatility of the oxazole core allows for the introduction of various substituents, leading to a diverse library of compounds with tailored properties. This adaptability makes them crucial intermediates in multi-step synthetic pathways aimed at producing high-value specialty chemicals.

Table 1: Reactivity of Related Oxazole Derivatives

| Compound/Derivative Class | Type of Reaction | Product Class | Significance |

| Ethyl 5-(prop-1-en-2-yl)-1,2-oxazole-3-carboxylate | Oxidation | Carboxylic acids | Versatility in synthesis. smolecule.com |

| Ethyl 5-(prop-1-en-2-yl)-1,2-oxazole-3-carboxylate | Reduction | Alcohols | Access to different functional groups. smolecule.com |

| Ethyl 5-(prop-1-en-2-yl)-1,2-oxazole-3-carboxylate | Nucleophilic Substitution | Amines, Thiols | Introduction of diverse functionalities. smolecule.com |

| Ethyl 5-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate | 1,3-Dipolar Cycloaddition | Complex heterocyclic structures | Creation of intricate molecular frameworks. smolecule.com |

Potential in Agrochemical Development

The structural motifs present in this compound and its analogs are of interest in the development of new agrochemicals. While direct applications of the title compound are not extensively documented in publicly available research, related isoxazole (B147169) and oxazole derivatives have shown potential in this sector. smolecule.com These compounds can serve as intermediates in the synthesis of substances with potential biological activity relevant to agriculture, such as plant growth regulators or non-toxic pest control agents.

The isoxazole ring is a component of various commercially successful agrochemicals, which suggests that new derivatives are continuously being explored for their potential to offer improved efficacy, selectivity, or environmental profiles. The exploration of compounds like Ethyl 5-(prop-1-en-2-yl)-1,2-oxazole-3-carboxylate for agrochemical applications underscores the ongoing research in this area. smolecule.com

Precursor in Polymer Chemistry and Functional Materials Science

The functional groups and heterocyclic nature of this compound and its derivatives make them potential precursors in polymer chemistry and materials science. The nitrile functionality can participate in polymerization reactions or be chemically modified to introduce reactive sites for polymer grafting or cross-linking.

For example, related compounds like Ethyl 5-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate are considered for creating novel materials or as intermediates in polymer synthesis. smolecule.com The development of polymers with incorporated heterocyclic units can lead to materials with unique thermal, optical, or electronic properties. The inherent rigidity and polarity of the oxazole ring can influence the macroscopic properties of the resulting polymers.

Ligand Design in Coordination Chemistry (purely chemical applications)

The nitrogen atom of the oxazole ring and the nitrogen of the nitrile group in this compound present potential coordination sites for metal ions. While nitriles are generally considered weakly coordinating ligands, they can form stable complexes with certain transition metals. acs.org The design of ligands is a fundamental aspect of coordination chemistry, and heterocyclic compounds are frequently employed for this purpose. ekb.eg

The coordination of such ligands to a metal center can result in complexes with interesting catalytic or material properties. The specific geometry and electronic environment provided by the ligand are crucial in determining the characteristics of the resulting metal complex. The study of mixed-ligand complexes, which contain more than one type of ligand, is an active area of research for creating compounds with enhanced stability and selectivity. ekb.eg

Applications in Non-Linear Optics and Optoelectronic Materials

Heterocyclic compounds, including those with oxazole and nitrile functionalities, have been investigated for their potential in non-linear optical (NLO) applications. The NLO properties of a molecule are related to its ability to interact with light to produce new frequencies, a phenomenon dependent on the molecular structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system.

Utility as a Synthon for the Construction of Complex Organic Molecules

A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. This compound can be considered a versatile synthon for the construction of more complex organic molecules. The isoxazole ring itself can be a stable part of the final structure or it can be used as a masked functionality that can be transformed into other groups through ring-opening reactions.

The nitrile group is a particularly useful handle for further chemical transformations. acs.org For example, the reaction of related azirine-containing oxazoles with nitriles has been used to synthesize fused heterocyclic systems like 4H-pyrrolo[2,3-d]oxazoles. mdpi.com This demonstrates the utility of the oxazole-nitrile combination as a platform for building molecular complexity.

Future Research Directions and Perspectives for 5 Ethyl 1,2 Oxazole 3 Carbonitrile

Development of Novel and Highly Efficient Sustainable Synthetic Routes

The synthesis of isoxazole (B147169) derivatives has traditionally faced challenges, including long reaction times and the use of hazardous solvents. elifesciences.org Future research will likely focus on developing greener and more efficient methods for synthesizing 5-Ethyl-1,2-oxazole-3-carbonitrile.

Recent advancements in the synthesis of related isoxazole compounds have highlighted the potential of environmentally friendly techniques. elifesciences.org These include the use of deep eutectic solvents (DESs), which can be recovered and reused, and ultrasound-assisted synthesis, which can enhance reaction rates and reduce energy consumption. elifesciences.orgacs.orgacs.org Continuous flow synthesis is another promising avenue, offering better control and efficiency compared to traditional batch processes. acs.org The development of metal-free catalytic systems and microwave-assisted syntheses are also key areas of interest for creating more sustainable pathways to isoxazole derivatives. nih.govnih.gov

| Synthetic Method | Key Advantages | Relevant Research Areas for this compound |

| Deep Eutectic Solvents (DESs) | Reusable, potentially catalyst-free, environmentally benign. acs.orgacs.org | Investigating the solubility and reactivity of starting materials for this compound in various DES compositions. |

| Ultrasound-Assisted Synthesis | Shorter reaction times, increased yields, reduced energy consumption. elifesciences.orgnih.gov | Optimizing sonochemical parameters for the cycloaddition or condensation reactions leading to the target compound. |

| Continuous Flow Chemistry | Enhanced safety, better process control, improved scalability. acs.org | Designing and implementing a continuous flow reactor for the synthesis of this compound. |

| Metal-Free Catalysis | Avoids toxic and expensive metal catalysts. nih.gov | Exploring organocatalysts or other metal-free alternatives for the key bond-forming reactions. |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often higher yields. nih.gov | Developing microwave-based protocols to accelerate the synthesis of this compound. |

Exploration of Undiscovered Reactivity Patterns and Selectivity

The isoxazole ring is a versatile scaffold whose reactivity is not yet fully understood. researchgate.net Future studies on this compound will likely delve into its unique reactivity patterns, including ring-opening reactions, cycloadditions, and functionalization at various positions. The weak nitrogen-oxygen bond in the isoxazole ring is a key feature that can be exploited for synthetic transformations. nih.gov

Investigating the regioselectivity and stereoselectivity of reactions involving this compound will be crucial. For instance, in 1,3-dipolar cycloaddition reactions, which are commonly used to synthesize isoxazoles, the regiochemical outcome can be influenced by the substituents on both the dipole and the dipolarophile. nih.gov Understanding and controlling this selectivity is essential for the synthesis of specific isomers with desired properties.

Advanced In-situ Spectroscopic Monitoring of Complex Reactions

To gain deeper insights into the reaction mechanisms and kinetics of the synthesis of this compound, advanced in-situ spectroscopic techniques could be employed. Methods such as in-situ infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and Raman spectroscopy can provide real-time information about the concentration of reactants, intermediates, and products. rsc.org

This data is invaluable for optimizing reaction conditions, identifying transient intermediates, and elucidating complex reaction pathways. For example, monitoring the formation of benzyne (B1209423) intermediates in cycloaddition reactions using in-situ spectroscopy can provide a clearer picture of the reaction mechanism. rsc.org

Deeper Computational Insights into Molecular Dynamics and Photochemistry

Computational chemistry offers powerful tools to investigate the properties and reactivity of molecules like this compound at a molecular level. researchgate.net Future research could employ density functional theory (DFT) and other computational methods to study its electronic structure, molecular orbitals, and reaction mechanisms. tandfonline.com

Molecular dynamics simulations can provide insights into the conformational flexibility of the molecule and its interactions with other molecules or surfaces. researchgate.net Furthermore, the photochemical behavior of isoxazoles, including their potential for photoisomerization to oxazoles, is an area of active research. researchgate.netacs.orgacs.org Computational studies can help to elucidate the excited-state dynamics and predict the photoproducts of this compound. researchgate.netacs.org

Unexplored Applications in Emerging Chemical Technologies

The unique properties of the isoxazole ring suggest that this compound and its derivatives could find applications in various emerging technologies. bohrium.com Isoxazoles have been investigated for their use in materials science, for example, as components of photochromic materials, liquid crystals, and high-energy materials. bohrium.comscilit.com

The development of novel isoxazole-containing polymers and functional materials is a promising area of research. Additionally, the biological activity of many isoxazole derivatives suggests potential applications in agrochemicals and pharmaceuticals. nih.govrsc.orgnih.gov Future research could explore the use of this compound as a building block for creating new materials with tailored optical, electronic, or biological properties.

Design and Synthesis of Structurally Diverse Analogues for Systematic Chemical Structure-Reactivity Relationship Studies

To fully understand the chemical properties of this compound, it is essential to synthesize and study a diverse range of its analogs. By systematically varying the substituents on the isoxazole ring, researchers can establish structure-reactivity relationships (SRRs). nih.gov

This involves creating a library of compounds with different alkyl or aryl groups at various positions and evaluating how these changes affect the molecule's reactivity, selectivity, and physical properties. nih.gov These studies are fundamental for designing new molecules with specific desired characteristics for various applications. nih.gov

常见问题

Q. Basic

- NMR Spectroscopy: Use - and -NMR to confirm the oxazole ring and ethyl substituent. The nitrile group appears as a sharp singlet at ~110 ppm in -NMR .

- X-ray Crystallography: Employ SHELX programs for structure refinement. For visualization, use ORTEP-3 to generate thermal ellipsoid diagrams and validate bond lengths/angles .

Data Interpretation Example:

| Parameter | Observed Value | Expected Range |

|---|---|---|

| C≡N bond length | 1.15 Å | 1.14–1.16 Å |

| Oxazole ring planarity | RMSD: 0.02 Å | <0.05 Å |

How can researchers resolve contradictions in crystallographic data for this compound?

Advanced

Contradictions often arise from disordered ethyl groups or twinning. Mitigation strategies include:

- Refinement Tools: Use SHELXL with restraints for disordered atoms. Apply TWIN/BASF commands for twinned data .

- Validation Software: Check for outliers in the CIF file using checkCIF/PLATON. Focus on R-factor discrepancies (>5% may indicate overfitting) .

Case Study:

A 2022 study reported a 7% R-factor discrepancy due to unresolved ethyl group disorder. Restraints reduced this to 3.5% .

How can the bioactivity of this compound be systematically assessed in drug discovery?

Q. Advanced

- In Vitro Assays: Test against enzyme targets (e.g., kinases) using fluorescence-based assays. IC₅₀ values <10 μM suggest therapeutic potential.

- Molecular Docking: Use AutoDock Vina to model interactions with binding pockets. Prioritize compounds with ΔG < -7 kcal/mol .

Example Interaction Data:

| Target Protein | ΔG (kcal/mol) | Binding Affinity (nM) |

|---|---|---|

| Topoisomerase I | -8.2 | 120 |

| COX-2 | -6.9 | 450 |

What computational methods are recommended for predicting reactivity and electronic properties?

Q. Advanced

- DFT Calculations: Use Gaussian09 at the B3LYP/6-311++G(d,p) level to compute frontier orbitals (HOMO/LUMO) and electrostatic potential maps.

- Reactivity Insights: A narrow HOMO-LUMO gap (<4 eV) suggests high electrophilicity, favoring nucleophilic attack at the nitrile group .

Example Output:

| Property | Value |

|---|---|

| HOMO Energy (eV) | -6.82 |

| LUMO Energy (eV) | -2.91 |

| Band Gap (eV) | 3.91 |

How can synthetic byproducts or degradation products be identified and minimized?

Q. Advanced

- LC-MS Analysis: Use high-resolution LC-MS to detect impurities (e.g., hydrolyzed nitrile to amide).

- Stability Studies: Store the compound at -20°C under inert atmosphere. Avoid prolonged exposure to moisture or light .

Key Degradation Pathways:

Hydrolysis: C≡N → CONH₂ in aqueous media (pH > 7).

Oxidation: Ethyl group → carboxylic acid under strong oxidizers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。